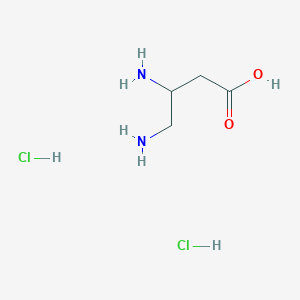

3,4-Diaminobutanoic acid dihydrochloride

Overview

Description

3,4-Diaminobutanoic acid dihydrochloride is a chemical entity employed in biomedicine . It has been found to exhibit promise in the management of select neurological conditions . It has potential utility in the therapeutic addressing of several inherited metabolic ailments characterized by augmented homocysteine concentrations in the bloodstream .

Synthesis Analysis

The synthesis of 2,4-diaminobutyric acid, an isomer of 3,4-diaminobutanoic acid, has been reported . The original synthetic method by Adamson was followed but a modified isolation procedure for the acid was employed . The acidic solution was passed through Dowex-3 ion-exchange column twice to remove sulphuric acid and any unreacted glutamic acid completely .Molecular Structure Analysis

The linear formula of 3,4-Diaminobutanoic acid dihydrochloride is NH2CD2CD2CH(NH2)COOH.2HCl . The molecular weight is 195.08 . The InChI key is CKAAWCHIBBNLOJ-RIZDZYNXSA-N .Physical And Chemical Properties Analysis

3,4-Diaminobutanoic acid dihydrochloride is a powder . It has a molecular weight of 195.01 by atom % calculation . The melting point is 197 °C (dec.) .Scientific Research Applications

1. Differentiation of Amino Acids in Analytical Chemistry “3,4-Diaminobutanoic acid dihydrochloride” is used as a reagent for the differentiation of β-N-methylamino-L-alanine from other diamino acids using various chromatography and mass spectrometry techniques such as HPLC-FD, UHPLC-UV, UHPLC-MS, and UHPLC-MS/MS .

2. Quantification of Neurotoxins in Food Safety This compound is utilized in the quantification of the neurotoxin β-N-methylamino-L-alanine (BMAA) in seafood, which is crucial for ensuring food safety and preventing neurodegenerative diseases .

Synthesis of Enantiomerically Pure Compounds

It has been used in the synthesis of ®-3,4-Diaminobutanoic Acid by desymmetrization of dimethyl 3-(benzylamino)glutarate through enzymatic ammonolysis, which is important for producing enantiomerically pure compounds for pharmaceutical applications .

Chemoenzymatic Synthesis

The efficient chemoenzymatic synthesis of a ®-3,4-diaminobutanoic acid derivative has been achieved using this compound. This method is significant for creating complex molecules with potential therapeutic uses .

Mechanism of Action

Target of Action

The primary target of 3,4-Diaminobutanoic acid dihydrochloride is GABA transaminase , an enzyme that converts GABA back to glutamate . This compound acts as a non-competitive inhibitor of this enzyme .

Mode of Action

3,4-Diaminobutanoic acid dihydrochloride inhibits the action of GABA transaminase, preventing the conversion of GABA back to glutamate . This results in elevated levels of GABA. Additionally, it has been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor , which further elevates levels of GABA .

Biochemical Pathways

The inhibition of GABA transaminase and the reuptake of GABA disrupts the normal functioning of the GABAergic system, a major inhibitory neurotransmitter system in the brain. This leads to an increase in GABA levels, which can have various downstream effects depending on the specific context within the nervous system .

Result of Action

The increase in GABA levels due to the action of 3,4-Diaminobutanoic acid dihydrochloride can have various effects at the molecular and cellular level. For instance, it can enhance inhibitory signaling in the nervous system, potentially affecting neuronal excitability and communication .

Safety and Hazards

The safety data sheet for a similar compound, ®-2,4-Diaminobutanoic acid dihydrochloride, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

3,4-diaminobutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c5-2-3(6)1-4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSOFTBXTQXELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)N)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diaminobutanoic acid dihydrochloride | |

CAS RN |

109754-82-7 | |

| Record name | 3,4-diaminobutanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing (R)-3,4-diaminobutanoic acid dihydrochloride in the context of the research?

A1: The research focuses on developing a new stereospecific synthesis for (R)-aminocarnitine using D-aspartic acid. [] The synthesis of (R)-3,4-diaminobutanoic acid dihydrochloride is significant because it showcases the versatility of the developed synthetic strategy. This suggests that the methodology can be employed to produce other valuable aminocarnitine-related molecules besides the primary target.

Q2: Does the article mention the yield or purity of the synthesized (R)-3,4-diaminobutanoic acid dihydrochloride?

A2: While the article mentions the successful synthesis of (R)-3,4-diaminobutanoic acid dihydrochloride, it does not explicitly state the yield or purity obtained. [] Further investigations and characterization would be required to determine these parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide](/img/structure/B1422919.png)

![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1422923.png)

![2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one](/img/structure/B1422925.png)

![2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide](/img/structure/B1422926.png)

![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride](/img/structure/B1422928.png)

amine hydrochloride](/img/structure/B1422935.png)

![2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1422938.png)

![2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422939.png)

![2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide](/img/structure/B1422940.png)